molecular formula C19H18FN3O2S B2620849 2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide CAS No. 1797028-34-2

2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide

Cat. No.: B2620849
CAS No.: 1797028-34-2
M. Wt: 371.43
InChI Key: HKJDRGVDTIMZLS-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide is a complex organic compound that features a thiazole ring, a phenyl group, and an acetamide moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with the Phenyl Group: The thiazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Formation of the Acetamide Moiety: Finally, the acetamide group is introduced by reacting the intermediate with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole derivatives: Known for their anticancer and antimicrobial activities.

    Fluorophenyl derivatives: Commonly used in medicinal chemistry for their enhanced biological activity.

    Acetamide derivatives: Widely studied for their pharmacological properties.

Uniqueness

2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethoxy-N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-2-25-11-18(24)21-14-7-5-6-13(10-14)17-12-26-19(23-17)22-16-9-4-3-8-15(16)20/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJDRGVDTIMZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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